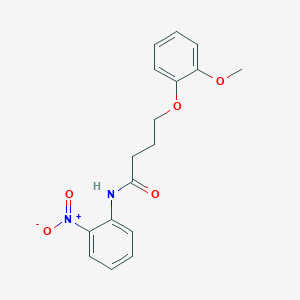![molecular formula C18H9Cl2NO2 B254825 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B254825.png)
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of isoquinoline derivatives and has been found to exhibit a range of interesting biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not yet fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes or signaling pathways within cells, leading to a range of biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is that the compound can be difficult to synthesize, which can make it challenging to obtain in sufficient quantities for some experiments.
Direcciones Futuras
There are a number of potential future directions for research on 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. Some possible areas of investigation include:
1. Further studies on the compound's mechanism of action, in order to better understand how it produces its biological effects.
2. Exploration of the compound's potential applications in the treatment of specific diseases, such as cancer or viral infections.
3. Investigation of potential modifications to the compound's structure in order to improve its potency or selectivity for specific targets.
4. Examination of the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion, in order to better understand its potential use as a drug.
Métodos De Síntesis
The synthesis of 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through a variety of methods, including the use of cyclization reactions and the modification of existing isoquinoline derivatives. One common method involves the reaction of 3-chlorobenzoic acid with 2,6-dichlorobenzaldehyde in the presence of potassium carbonate and acetic anhydride to yield the desired product.
Aplicaciones Científicas De Investigación
The compound 6-chloro-2-(3-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of interesting biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Fórmula molecular |
C18H9Cl2NO2 |
|---|---|
Peso molecular |
342.2 g/mol |
Nombre IUPAC |
6-chloro-2-(3-chlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9Cl2NO2/c19-10-3-1-4-11(9-10)21-17(22)13-6-2-5-12-15(20)8-7-14(16(12)13)18(21)23/h1-9H |
Clave InChI |
RTNQTBRVHQSZCI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
SMILES canónico |
C1=CC(=CC(=C1)Cl)N2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-butan-2-ylsulfanyl-8,8-dimethyl-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl)benzonitrile](/img/structure/B254746.png)
![4-[8,8-dimethyl-2-(3-methylbutylsulfanyl)-4,6-dioxo-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254747.png)
![2-[3-(2-[4-(allyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B254750.png)
![9-[5-(2-nitrophenyl)furan-2-yl]-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B254755.png)
![4-[2-[(4-methylphenyl)methylsulfanyl]-4,6-dioxo-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B254757.png)

![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde (5-bromo-6-oxo-1,6-dihydro-4-pyridazinyl)hydrazone](/img/structure/B254761.png)

![2-[(4-tert-butylphenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B254763.png)
![ethyl 2-[4-(2-methoxyphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B254764.png)


![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254769.png)
![3-[(2E)-2-[(4-hexoxy-3-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B254781.png)